N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of benzoxazole and benzofuran moieties, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and benzofuran intermediates. One common synthetic route involves the following steps:
Preparation of 5,7-dichloro-1,3-benzoxazole: This intermediate can be synthesized by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Formation of the benzofuran moiety: The benzofuran intermediate can be prepared by cyclization of a suitable phenol derivative with an aldehyde or ketone.
Coupling of intermediates: The benzoxazole and benzofuran intermediates are then coupled using a suitable coupling reagent, such as carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with new functional groups replacing chloro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential antimicrobial and antioxidant activities. It has shown promise in inhibiting the growth of certain bacteria and scavenging free radicals.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been evaluated for its antimicrobial, analgesic, and anti-inflammatory properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-dichloro-1,3-benzoxazole derivatives: These compounds share the benzoxazole moiety and exhibit similar biological activities.
Benzofuran derivatives: Compounds with the benzofuran moiety also show comparable properties in terms of stability and reactivity.
Uniqueness
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of benzoxazole and benzofuran moieties in a single molecule
Properties
IUPAC Name |
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O3S/c1-12-16-7-2-3-8-19(16)31-20(12)22(30)29-24(33)27-15-6-4-5-13(9-15)23-28-18-11-14(25)10-17(26)21(18)32-23/h2-11H,1H3,(H2,27,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPLXHVPYPBFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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